molecular formula C10H14N2 B1521141 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine CAS No. 1015846-65-7

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine

Cat. No.: B1521141
CAS No.: 1015846-65-7
M. Wt: 162.23 g/mol
InChI Key: LBRBZJUBGVFGGD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is a unique chemical compound with the empirical formula C11H11NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 189.21 . The SMILES string representation of the molecule is NC (C1=NC=CC=C1C)C2CC2 . The InChI representation is 1S/C10H14N2/c1-7-3-2-6-12-10 (7)9 (11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

  • Antiviral Activity : A study by Kolocouris et al. (1994) explored the synthesis of certain methanamine derivatives, including spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines. These compounds showed significant inhibition of the cytopathicity of influenza A virus, demonstrating their potential as anti-influenza A virus agents (Kolocouris et al., 1994).

  • Crystal Structure Analysis : Wu et al. (2009) synthesized and characterized a compound with a similar structure to 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine. The study provides insights into the crystal structure of these compounds, highlighting their conformations and potential applications in material science or drug design (Wu et al., 2009).

  • Anticancer Activity : Mbugua et al. (2020) investigated new palladium and platinum complexes based on Schiff base ligands similar to this compound. These complexes showed notable anticancer activity against various human cancerous cell lines, suggesting their potential in cancer therapy (Mbugua et al., 2020).

  • Chemical Synthesis and Catalysis : Roffe et al. (2016) described the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. This research contributes to our understanding of the chemical properties and catalytic applications of similar compounds (Roffe et al., 2016).

  • Synthesis of Novel Heterocyclic Schiff Bases : Pandey and Srivastava (2011) synthesized novel schiff bases of 3-aminomethyl pyridine, structurally related to this compound, and evaluated their anticonvulsant activity. This research expands the potential therapeutic applications of these compounds (Pandey & Srivastava, 2011).

  • Solid State and Solution Characterization of Ligands : Canary et al. (1998) conducted research on the synthesis and characterization of ligands similar to this compound, providing valuable information for their use in complex formation and potential pharmaceutical applications (Canary et al., 1998).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements associated with it are H301 - H319 . Precautionary statements include P301 + P310 - P305 + P351 + P338 . It falls under storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Properties

IUPAC Name

cyclopropyl-(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBZJUBGVFGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672452
Record name 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-65-7
Record name 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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